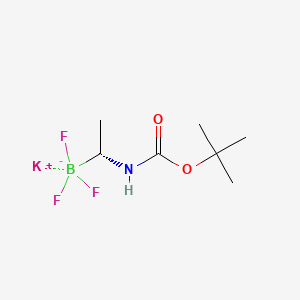
Potassium (R)-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound with the molecular formula C7H14BF3NO2.K and a molecular weight of 251.096 g/mol . This compound is known for its applications in various scientific research fields, particularly in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a trifluoroborane complex . The reaction is carried out under an inert atmosphere, usually argon, to prevent any unwanted side reactions . The reaction mixture is then treated with potassium tert-butoxide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Borane derivatives.
Substitution: Substituted carbamates and boronates.
Applications De Recherche Scientifique
Potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate involves the interaction of the trifluoroborane moiety with various molecular targets . The compound can form stable complexes with nucleophiles, which can then participate in various chemical reactions . The tert-butyl carbamate group provides steric protection, enhancing the stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate .
- Potassium tert-butyl N-[(1R)-1-(difluoroboranuidyl)ethyl]carbamate .
- Potassium tert-butyl N-[(1R)-1-(monofluoroboranuidyl)ethyl]carbamate .
Uniqueness
Potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate is unique due to its trifluoroborane moiety, which imparts distinct chemical properties such as high reactivity and stability . This makes it particularly useful in various synthetic applications compared to its difluoro- and monofluoro- counterparts .
Propriétés
Formule moléculaire |
C7H14BF3KNO2 |
|---|---|
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
potassium;trifluoro-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]boranuide |
InChI |
InChI=1S/C7H14BF3NO2.K/c1-5(8(9,10)11)12-6(13)14-7(2,3)4;/h5H,1-4H3,(H,12,13);/q-1;+1/t5-;/m0./s1 |
Clé InChI |
ARNVASZGFPOFMA-JEDNCBNOSA-N |
SMILES isomérique |
[B-]([C@H](C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
SMILES canonique |
[B-](C(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















